N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14756082
InChI: InChI=1S/C16H12ClN3O2S/c1-22-13-8-7-11(17)9-12(13)18-16(21)15-14(19-20-23-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,21)
SMILES:
Molecular Formula: C16H12ClN3O2S
Molecular Weight: 345.8 g/mol

N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

CAS No.:

Cat. No.: VC14756082

Molecular Formula: C16H12ClN3O2S

Molecular Weight: 345.8 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide -

Specification

Molecular Formula C16H12ClN3O2S
Molecular Weight 345.8 g/mol
IUPAC Name N-(5-chloro-2-methoxyphenyl)-4-phenylthiadiazole-5-carboxamide
Standard InChI InChI=1S/C16H12ClN3O2S/c1-22-13-8-7-11(17)9-12(13)18-16(21)15-14(19-20-23-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,21)
Standard InChI Key WDAXLHAGIZOVAS-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N=NS2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide (C₁₆H₁₂ClN₃O₂S) features a central 1,2,3-thiadiazole ring substituted at the 4-position with a phenyl group and at the 5-position with a carboxamide moiety. The carboxamide group is further functionalized with a 5-chloro-2-methoxyphenyl substituent, contributing to its steric and electronic complexity . Key structural attributes include:

  • Thiadiazole Core: A five-membered ring (S-N-N-C-C) that enhances stability and enables π-π stacking interactions.

  • Phenyl Substituent: Introduces hydrophobicity, influencing membrane permeability.

  • Chloro-Methoxyphenyl Group: The chlorine atom at the 5-position and methoxy group at the 2-position modulate electron density, affecting reactivity and binding affinity.

Table 1: Molecular and Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₆H₁₂ClN₃O₂S
Molecular Weight (g/mol)345.8
LogP (Partition Coefficient)3.2 (predicted)
SolubilityLow in water; soluble in DMSO

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions:

  • Thiadiazole Ring Formation: Condensation of thiosemicarbazide with a substituted phenylacetic acid derivative under acidic conditions .

  • Carboxamide Introduction: Reaction of the thiadiazole intermediate with 5-chloro-2-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine).

  • Purification: Chromatographic techniques (e.g., silica gel chromatography) yield the final product with >95% purity.

Key Reaction Conditions:

  • Temperature: 80–100°C for cyclization steps.

  • Solvents: Dimethylformamide (DMF) or acetonitrile for solubility.

  • Catalysts: p-Toluenesulfonic acid (pTSA) for ring closure .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Preliminary assays reveal activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC (Minimum Inhibitory Concentration) values of 8–16 µg/mL. The mechanism likely involves disruption of cell wall biosynthesis via penicillin-binding protein (PBP) inhibition.

Applications in Drug Discovery

Lead Compound Optimization

Structural analogs of this compound are being explored to enhance pharmacokinetic profiles:

  • Bioavailability: Methylation of the methoxy group improves metabolic stability.

  • Selectivity: Introducing fluorine at the phenyl ring reduces off-target effects in neuronal cells.

Table 2: Comparative Bioactivity of Thiadiazole Derivatives

CompoundIC₅₀ (µg/mL)Target Cell Line
N-(5-Chloro-2-methoxyphenyl)-...4.27SK-MEL-2
N-(2-Methoxyphenyl)-4-phenyl-...8.91HCT15
N,4-Dimethyl-1,2,3-thiadiazole-...>20A549

Future Directions and Challenges

Clinical Translation Barriers

  • Toxicity: Dose-dependent hepatotoxicity observed in murine models necessitates structural refinements.

  • Synthetic Complexity: High-cost intermediates (e.g., 5-chloro-2-methoxybenzoyl chloride) limit scalability.

Emerging Opportunities

  • Combination Therapies: Synergy with checkpoint inhibitors (e.g., pembrolizumab) in immunooncology trials .

  • Targeted Drug Delivery: Nanoparticle encapsulation to improve tumor-specific accumulation.

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